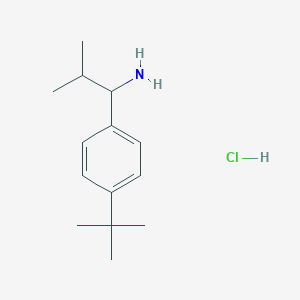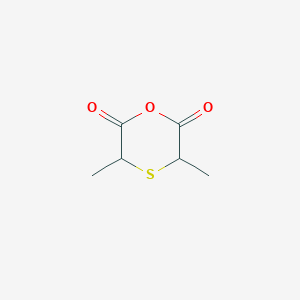
4-Bromo-5-cloropiridina
Descripción general
Descripción
4-Bromo-5-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da .
Synthesis Analysis
While specific synthesis methods for 4-Bromo-5-chloropyrimidine were not found, a method for synthesizing a similar compound, 5-Bromo-2, 4-dichloropyridine, has been reported . This method uses 2-amino-4-thloropyridine as a starting raw material, and through a bromination reaction, a key intermediate is obtained with a yield greater than 80%. The 5-Bromo-2, 4-dichloropyridine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, substituted at the 4th and 5th positions by bromine and chlorine atoms respectively .Aplicaciones Científicas De Investigación
Materiales Fotocrómicos Orgánicos
4-Bromo-5-cloropiridina se utiliza en la síntesis de materiales fotocrómicos orgánicos . Estos materiales presentan un cambio de color cuando se exponen a la luz, y esta propiedad es reversible. Tales materiales son prometedores para aplicaciones de almacenamiento de alta densidad y conmutación de fluorescencia. Pueden diseñarse con fotoreversibilidad estructural y excelentes propiedades de modulación de fluorescencia.
Conmutadores Moleculares Fluorescentes
El compuesto se utiliza para crear conmutadores moleculares fluorescentes . Estos conmutadores tienen la capacidad de cambiar la intensidad de su emisión de fluorescencia bajo diferentes condiciones de iluminación, como la luz UV y visible. Esto los hace adecuados para la tecnología de bioimagen, donde pueden ayudar a visualizar procesos biológicos.
Derivados de Pirazolinona
This compound es un componente clave en la preparación de derivados de pirazolinona . Estos derivados tienen propiedades de cambio de color fotoreversible y se exploran por su potencial en el almacenamiento de información óptica de ultra alta densidad y la apertura molecular de la luz.
Desarrollo de Medicamentos
El fragmento de piridinasulfonamida, que se puede derivar de this compound, es significativo en el desarrollo de medicamentos . Tiene aplicaciones en la creación de nuevos fármacos, y las estereoestructuras de sus derivados se investigan por sus propiedades farmacológicas.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, playing a crucial role in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The bromine and chlorine substituents on the pyrimidine ring may enhance the compound’s reactivity, allowing it to form bonds with its targets more readily.
Biochemical Pathways
Pyrimidines play a key role in nucleic acid synthesis, which is a fundamental biochemical pathway in all living organisms . Therefore, it is plausible that 4-Bromo-5-chloropyrimidine could influence this pathway, among others.
Pharmacokinetics
The pharmacokinetic behavior of a drug is crucial in determining its onset, duration, and intensity of action
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may influence cellular processes such as dna replication and rna transcription, potentially leading to changes in gene expression and cellular function .
Análisis Bioquímico
Biochemical Properties
4-Bromo-5-chloropyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the inhibition of enzyme activity, thereby affecting the synthesis of nucleotides and ultimately impacting DNA replication and repair processes .
Cellular Effects
The effects of 4-Bromo-5-chloropyrimidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-5-chloropyrimidine can induce cytotoxic effects in various cell lines, leading to cell cycle arrest and apoptosis. These effects are mediated through the disruption of DNA synthesis and repair mechanisms, as well as the activation of stress response pathways .
Molecular Mechanism
At the molecular level, 4-Bromo-5-chloropyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nucleotide-metabolizing enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. Additionally, 4-Bromo-5-chloropyrimidine can interfere with the normal functioning of cellular proteins by forming covalent bonds with nucleophilic residues, thereby altering their structure and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-chloropyrimidine can vary over time. The stability of this compound is relatively high under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to 4-Bromo-5-chloropyrimidine has been shown to result in sustained cytotoxic effects, with a gradual increase in cell death observed over time. These temporal effects are important for understanding the long-term impact of this compound on cellular function .
Dosage Effects in Animal Models
The effects of 4-Bromo-5-chloropyrimidine in animal models are dose-dependent. At low doses, this compound can induce mild cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. In animal studies, threshold effects have been observed, with a clear dose-response relationship. High doses of 4-Bromo-5-chloropyrimidine can result in severe toxicity, including organ damage and systemic effects .
Metabolic Pathways
4-Bromo-5-chloropyrimidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in alterations in metabolic flux and changes in metabolite levels. The involvement of 4-Bromo-5-chloropyrimidine in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-5-chloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by nucleoside transporters, facilitating its accumulation in specific cellular compartments. The distribution of 4-Bromo-5-chloropyrimidine within tissues is influenced by its binding affinity to cellular proteins, which can affect its localization and accumulation .
Subcellular Localization
4-Bromo-5-chloropyrimidine exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. The subcellular localization of 4-Bromo-5-chloropyrimidine is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These localization patterns are crucial for understanding the molecular mechanisms underlying its biological effects .
Propiedades
IUPAC Name |
4-bromo-5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJHFUJRMYKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-82-3 | |
| Record name | 4-bromo-5-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


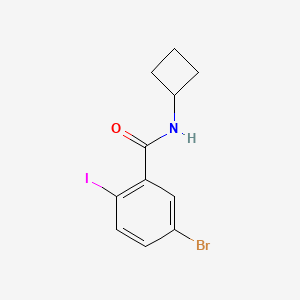
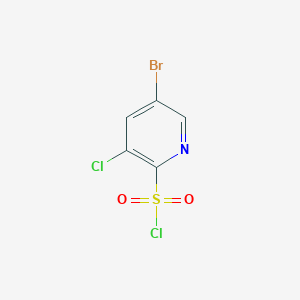

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

propylamine](/img/structure/B1381508.png)
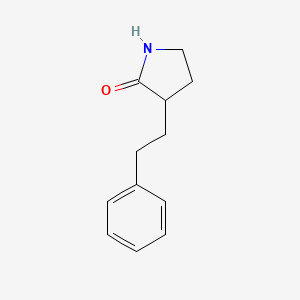
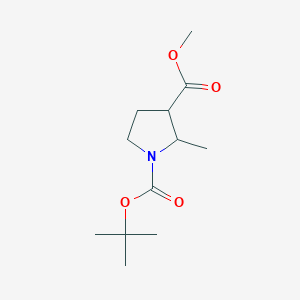
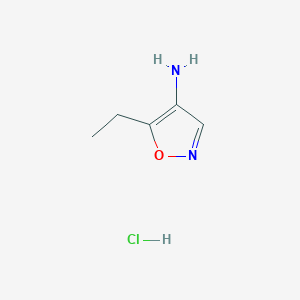

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
